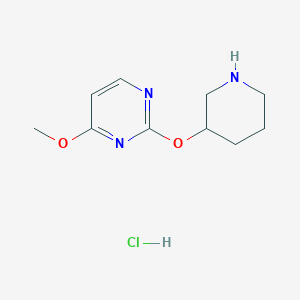

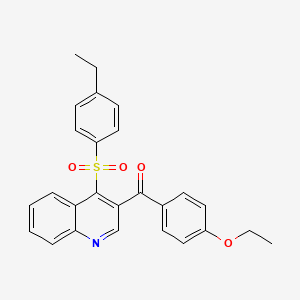

![molecular formula C22H17N3O B2693748 N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide CAS No. 2210140-34-2](/img/structure/B2693748.png)

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide” is a complex organic molecule. It contains a bipyridine moiety and a naphthamide moiety, which are common structures in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine and naphthamide moieties, followed by their coupling . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound could be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its molecular structure. The bipyridine and naphthamide moieties could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications

1. Coordination Polymers in Photophysical and Magnetic Properties

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide derivatives have been used in the synthesis of lanthanide(III) coordination polymers. These polymers, such as those formed with 1,4-naphthalenedicarboxylic acid and lanthanide(III) chloride, exhibit unique photophysical and magnetic properties. For instance, the incorporation of 4,4′-bipyridine as a ligand results in coordination polymers with 3D porous structures. These structures have potential applications in materials science due to their interesting photophysical and magnetic characteristics (Zheng et al., 2005).

2. Application in Sensing and Health Monitoring

The compound's derivatives have been explored for use in the detection of biomarkers in human urine. For example, the study of europium-functionalized metal-organic frameworks demonstrates the compound's potential in creating sensitive and rapid-response probes for biomarker detection. This has significant implications for personalized health monitoring and environmental exposure assessment (Qin & Yan, 2018).

3. Development of Antagonists for Therapeutic Applications

Research on derivatives of this compound has led to the development of potent antagonists for therapeutic purposes. These compounds have been shown to have significant effects in vitro and in vivo, particularly in the context of bone turnover and osteoporosis treatment (Hutchinson et al., 2003; Coleman et al., 2004).

4. Advances in Supramolecular Chemistry and Material Science

The compound's derivatives are actively researched in the field of supramolecular chemistry. Their role in the development of host-guest complexes, gelators, and catalysis through ion-channel gating demonstrates their versatility. This research is paving the way for advanced applications in molecular switching devices, sensing aromatic systems, and even in medicinal applications involving DNA intercalation (Kobaisi et al., 2016).

5. Photophysical Applications in Molecular Probes

Research on this compound and its derivatives has contributed to the development of novel molecular probes. These probes are used in the study of diseases like Alzheimer's, where they assist in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application is crucial for diagnostic assessments and monitoring therapeutic responses (Shoghi-Jadid et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFNRHBAUITKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)

![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)